Enantiomeric Purity (98% ee) and Specific Rotation (+34°) Differentiate the D-Enantiomer from the L-Form for Chiral Peptide Synthesis
The D-enantiomer (CAS 220497-85-8) exhibits a specific optical rotation [α]²⁰/D of +33.0° to +37.0° (C=1, DMF) , which is opposite in sign and distinct in magnitude from the L-enantiomer (CAS 159611-02-6), though the exact rotation for the L-isomer is not reported in this datasheet. The procurement-grade material from Thermo Scientific is specified at ≥95% chemical purity with an enantiomeric excess (ee) of ≥97.5% (98% ee) by HPLC, ensuring minimal contamination by the undesired L-isomer . This contrasts with some lower-cost generic suppliers for the L-form which may specify only HPLC purity (e.g., 96.0 area%) without a defined ee [1], making it unsuitable for applications requiring high stereochemical fidelity.
| Evidence Dimension | Enantiomeric Purity (ee) and Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁰/D = +33.0° to +37.0° (C=1, DMF); ee ≥ 97.5% |
| Comparator Or Baseline | L-enantiomer (CAS 159611-02-6): Optical rotation not directly comparable; generic HPLC purity ~96.0% area without ee specification. |
| Quantified Difference | ≥97.5% ee for target D-isomer vs. undefined ee for generic L-isomer |
| Conditions | Polarimetry and Chiral HPLC analysis |
Why This Matters
The high, verified enantiomeric excess ensures that the peptide's 3D structure and biological function are not compromised by the presence of the incorrect stereoisomer, which is critical for obtaining reproducible pharmacological data.
- [1] Aikeshiji. (2018). FMOC-L-2-呋喃丙氨酸 (CAS 159611-02-6) Product Page. View Source
